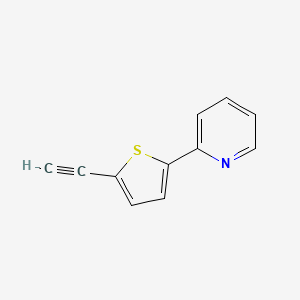

2-(5-Ethynylthiophen-2-yl)pyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-(5-ethynylthiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZEBNNWDVUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567973 | |

| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-90-5 | |

| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Ethynylthiophen 2 Yl Pyridine and Its Derivatives

Strategies for the Construction of the 2-(5-Ethynylthiophen-2-yl)pyridine Core

The assembly of the central this compound structure is achieved through several primary strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound, providing a powerful tool for forming the crucial carbon-carbon bond between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net The Sonogashira coupling reaction is a frequently employed method, which involves the reaction of a halogenated thiophene with a terminal alkyne-substituted pyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst and reactants. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), and the use of a base like triethylamine (B128534) are critical for the reaction's success. mdpi.com

The versatility of palladium catalysis extends to the coupling of various substituted thiophene and pyridine precursors, allowing for the introduction of a wide range of functional groups. nih.gov The reaction conditions, including solvent and temperature, are optimized to maximize yield and purity. For instance, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used, with reaction temperatures often ranging from 80 to 120°C.

| Coupling Partners | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromothiophene and 2-ethynylpyridine | Pd(PPh3)4/CuI | Triethylamine | Not Specified | Not Specified |

| Halogenated Thiophene and Terminal Alkyne Pyridine | Palladium catalyst/Copper(I) co-catalyst | Not Specified | Not Specified | Not Specified |

| 2,5-Cyclohexadienyl-substituted aryl iodides and various nucleophiles | Pd(0) | Not Specified | Not Specified | Good to Excellent |

Cyclocondensation and Annulation Reactions for Pyridine Ring Formation

The construction of the pyridine ring itself can be achieved through cyclocondensation and annulation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors. youtube.com The Hantzsch pyridine synthesis, a classic example, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. organic-chemistry.org While not directly forming the target molecule in one step, this approach is fundamental for creating substituted pyridine rings that can be later functionalized. organic-chemistry.org

Another strategy involves the [4+2] cycloaddition of 1-azadienes with alkynes, although this can be challenging due to electronic and conformational factors. baranlab.orgresearchgate.net Modifications to this approach, such as using electron-donating groups on the nitrogen, can improve its feasibility. baranlab.org Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines represent a more successful cycloaddition strategy for pyridine synthesis. baranlab.org

| Reaction Type | Reactants | Conditions | Product |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia | Condensation, then oxidation | Pyridine-3,5-dicarboxylate |

| [4+2] Cycloaddition | 1-Azadiene, Alkyne | Typically requires modification for feasibility | Pyridine |

| Inverse-electron-demand Diels-Alder | 1,2,4-Triazine, Enamine | Well-defined regioselectivity | Pyridine |

Multi-component and One-Pot Synthetic Routes

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to complex molecules like this compound and its derivatives. organic-chemistry.org These reactions combine three or more reactants in a single step to form a product that contains portions of all the starting materials. mdpi.com The Hantzsch pyridine synthesis can be considered a three-component reaction. organic-chemistry.org

More advanced one-pot procedures have been developed, such as the synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-electrocyclization, and a 1,3-H shift. organic-chemistry.org Another example is a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, to yield pyrimidines, a related class of heterocycles. mdpi.com These methods streamline the synthetic process, reducing the need for isolation and purification of intermediates.

Precursor Synthesis and Intermediate Reactions

The successful synthesis of the target compound relies heavily on the efficient preparation of its key building blocks: ethynyl-functionalized thiophenes and suitable pyridine precursors.

Preparation of Ethynyl-Functionalized Thiophenes

The introduction of an ethynyl (B1212043) group onto a thiophene ring is a critical step. One method involves the direct alkynylation of thiophenes using 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) in the presence of a gold catalyst and a Brønsted acid like trifluoroacetic acid (TFA). epfl.ch This reaction proceeds at room temperature and allows for the synthesis of ethynyl thiophenes, which are important building blocks for organic electronic materials. epfl.ch The triisopropylsilyl (TIPS) group serves as a protecting group for the terminal alkyne and can be removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). epfl.ch

Another approach involves the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a halogenated thiophene. The resulting silylated ethynylthiophene can then be deprotected to yield the terminal alkyne.

| Thiophene Substrate | Alkynylating Agent | Catalyst/Reagent | Conditions | Product |

| 2-Hexylthiophene | TIPS-EBX | AuCl/TFA | Room Temperature | 2-Hexyl-5-ethynylthiophene (after deprotection) |

| Halogenated Thiophene | (Trimethylsilyl)acetylene | Pd catalyst/CuI | Not Specified | Ethynylthiophene (after deprotection) |

Synthesis of Pyridine Precursors for Coupling

A variety of methods exist for the synthesis of pyridine precursors required for coupling reactions. For instance, 2-substituted pyridines can be prepared by the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride. organic-chemistry.org This allows for the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring.

The synthesis of halogenated pyridines is also crucial, as they are common coupling partners in palladium-catalyzed reactions. While the chlorination of pyridine can be challenging, bromination is more readily achieved using bromine and fuming sulfuric acid. abertay.ac.uk These halogenated pyridines can then be used in cross-coupling reactions to form the desired thiophene-pyridine linkage. The development of pyridine-pyridine cross-coupling reactions, for example between pyridyl phosphonium (B103445) salts and cyanopyridines, further expands the toolbox for creating complex bipyridine structures, which can be analogous to the thiophene-pyridine system. nih.gov

Derivatization Strategies of this compound

The unique structure of this compound, with its distinct thiophene and pyridine rings and a reactive ethynyl group, offers multiple sites for derivatization.

Functionalization at the Thiophene Moiety

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. This allows for the introduction of various functional groups, such as halogens (e.g., bromine) or nitro groups, onto the thiophene ring. These functionalized derivatives can then serve as building blocks for more complex molecular architectures. The incorporation of different substituents on the thiophene ring can also be used to tune the electronic properties of the molecule.

Modifications on the Pyridine Ring

The pyridine ring can also be a site for chemical modification. For instance, the nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts. Additionally, substitution reactions can be performed on the pyridine ring, although these are generally more challenging than on the thiophene ring due to the electron-deficient nature of pyridine. researchgate.net Modifications to the pyridine ring can influence the compound's coordination properties and its potential applications in materials science.

Formation of Oligomers and π-Conjugated Architectures

The ethynyl group of this compound is a key functional group for the construction of larger, π-conjugated systems. This terminal alkyne can participate in various coupling reactions, such as Glaser coupling or further Sonogashira couplings, to form oligomers and polymers. libretexts.org These extended conjugated systems are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucm.es The incorporation of the thiophene and pyridine moieties into the polymer backbone can enhance conductivity and stability. rsc.org

Analytical Techniques for Structural Elucidation

The structure of this compound and its derivatives is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential tools for the structural characterization of this compound.

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine and thiophene rings, as well as the acetylenic proton. The chemical shifts and coupling patterns of these protons are indicative of their specific chemical environments. For example, the protons on the pyridine ring typically appear at lower field (higher ppm values) compared to those on the thiophene ring due to the electron-withdrawing nature of the nitrogen atom. researchgate.netrsc.org The acetylenic proton usually appears as a singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule. Distinct signals are observed for the carbons of the pyridine and thiophene rings, as well as for the two carbons of the ethynyl group.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-3/H-5 | 7.30–7.40 (m) | 123.7 (C-3/C-5) |

| Pyridine H-4 | 7.70–7.80 (t) | 121.5 (C-4) |

| Pyridine H-6 | 8.60–8.70 (d) | 136.4 (C-6) |

| Thiophene H-3' | 7.20–7.30 (d) | 125.6 (C-3'/C-4') |

| Thiophene H-4' | 6.90–7.00 (d) | 125.6 (C-3'/C-4') |

| Acetylenic H | 3.10–3.20 (s) | 77.2 (–C≡) |

| Pyridine C-2 | - | 150.2 (C-2) |

| Thiophene C-2' | - | 140.1 (C-2') |

| Thiophene C-5' | - | 128.3 (C-5') |

| Acetylenic C | - | 83.5 (≡C–) |

| Data sourced from representative literature values. m = multiplet, t = triplet, d = doublet, s = singlet. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The most prominent feature in the IR spectrum is the sharp absorption band corresponding to the C≡C stretching vibration of the ethynyl group, which typically appears in the region of 2100–2200 cm⁻¹. Other key absorptions include those for aromatic C-H stretching (around 3050–3100 cm⁻¹) and the vibrations of the pyridine and thiophene rings. nist.gov The C=N stretching vibration of the pyridine ring is often observed around 1590 cm⁻¹, while the C-S stretching of the thiophene ring appears at lower wavenumbers.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alkyne | C≡C Stretch | 2100–2200 |

| Aromatic | C-H Stretch | 3050–3100 |

| Pyridine | C=N Stretch | ~1590 |

| Pyridine | C-C Stretch | ~1430 |

| Thiophene | C-S Stretch | 690–710 |

| Data sourced from representative literature values. |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. Under electron ionization (EI) conditions, the molecule undergoes fragmentation, providing a characteristic pattern that serves as a molecular fingerprint.

The mass spectrum of this compound exhibits a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 185. This peak corresponds to the intact molecule that has lost a single electron. The calculated molecular weight of the compound is 185.25 g/mol , which aligns with the observed molecular ion.

Beyond the molecular ion, several key fragments are observed, which arise from the cleavage of specific bonds within the molecule. These fragmentation patterns offer valuable information about the compound's structural components. A notable fragment appears at m/z 158, resulting from the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation pathway for pyridine-containing compounds. Another significant fragment is observed at m/z 130, which corresponds to the thiophene-ethynyl portion of the molecule. The presence of a peak at m/z 78 is indicative of a pyridinium ion.

While detailed High-Resolution Mass Spectrometry (HRMS) data with calculated versus experimentally found values for this compound is not widely available in the reviewed literature, this technique would provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Table 1: Mass Spectrometry Data for this compound

| Fragment | m/z (Observed) | Proposed Structure/Loss |

| Molecular Ion (M⁺˙) | 185 | [C₁₁H₇NS]⁺˙ |

| Fragment 1 | 158 | [M - HCN]⁺˙ |

| Fragment 2 | 130 | [C₆H₂S]⁺˙ |

| Fragment 3 | 78 | [C₅H₅N]⁺˙ |

X-ray Diffraction Analysis for Solid-State Conformation

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield an experimental crystal structure for this compound. However, the crystal structure of the closely related compound, 2-(2-Thienyl)pyridine, which lacks the ethynyl substituent, has been determined and provides a basis for understanding the potential solid-state conformation.

For 2-(2-Thienyl)pyridine, X-ray diffraction studies reveal a largely planar arrangement of the thiophene and pyridine rings. The dihedral angle between the two rings is a critical parameter, and in many similar structures, it is relatively small, indicating a high degree of conjugation between the two aromatic systems. The planarity of such molecules can be influenced by intermolecular interactions, such as π-π stacking and hydrogen bonding, within the crystal lattice.

Without experimental data, the precise solid-state conformation remains speculative. A single-crystal X-ray diffraction study would be necessary to definitively determine the crystallographic parameters and the intricate details of the intermolecular interactions for this compound.

Electronic and Photophysical Behavior of 2 5 Ethynylthiophen 2 Yl Pyridine Based Systems

UV-Visible Absorption Spectroscopy Investigations

UV-Visible absorption spectroscopy is a key technique used to probe the electronic transitions within these molecules. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which this occurs provide valuable information about the electronic structure.

Systems based on 2-(5-ethynylthiophen-2-yl)pyridine typically exhibit strong absorption in the UV-visible region. For instance, a compound featuring this moiety within a larger terpyridine-thiophene system displays an absorption maximum (λmax) at 320 nm, which is attributed to π→π* transitions. The shape of the absorption bands can also be informative. Broader bands often suggest strong intermolecular interactions, such as π–π stacking, in the solid state, which can lead to a red-shift compared to the absorption in solution. nih.gov In some cases, distinct shoulder peaks can be observed, which may arise from vibrational fine structure or the presence of different molecular conformations. nih.govresearchgate.net

The introduction of different functional groups to the core structure can significantly influence the absorption maxima. For example, in a series of thiophene-based π-conjugated chromophores, the absorption intensities were found to be dependent on the number of thiophene (B33073) units. rsc.org Similarly, the absorption spectra of thiophene-pyridine-diketopyrrolopyrrole molecules show intense, low-energy absorption bands between 450 nm and 620 nm, assigned to π–π* transitions with intramolecular charge transfer character, and weaker, high-energy bands between 300 nm and 450 nm, corresponding to localized electronic transitions of the aromatic rings. researchgate.net

Interactive Data Table: Absorption Maxima of Selected Thiophene-Pyridine Systems

| Compound/System | Solvent/State | Absorption Maximum (λmax) [nm] | Reference |

| This compound derivative | - | 320 | |

| Thiophene-Pyridine-DPP derivatives | Dichloromethane | 450-620 | researchgate.net |

| Thiophene-Pyridine-DPP derivatives | Thin Film | - | researchgate.net |

| COOP-nHT-TBDTs (n=1) | Chloroform (B151607) | 440, 498 | nih.gov |

| COOP-nHT-TBDTs (n=2) | Chloroform | 494 | nih.gov |

| COOP-nHT-TBDTs (n=3) | Chloroform | 491 | nih.gov |

| COOP-nHT-TBDTs (n=4) | Chloroform | 485 | nih.gov |

The extent of π-conjugation plays a crucial role in determining the absorption characteristics of these systems. Extending the π-conjugated system generally leads to a bathochromic (red) shift in the absorption maximum. This is because a larger conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (longer wavelength) to excite an electron.

For example, in a series of A–π–D–π–A type oligothiophenes, increasing the length of the oligothiophene π-bridge leads to a slight increase in the absorption onset wavelength, indicating an extended π-conjugation system. nih.gov This extension of the conjugated chain results in broader absorption bands and narrower optical band gaps, which can be beneficial for applications such as solar cells. nih.gov Conversely, steric hindrance that causes a non-coplanar conformation between the thiophene and pyridine (B92270) rings can reduce the effective π-conjugation, leading to a hypsochromic (blue) shift in the absorption spectrum. researchgate.net The introduction of an ethynyl (B1212043) fragment between the thiophene and another aromatic unit can also lead to a bathochromic shift in the emission band. researchgate.net

The this compound framework can be considered a donor-acceptor system, where the electron-rich thiophene ring acts as an electron donor and the electron-deficient pyridine ring acts as an electron acceptor. This electronic arrangement gives rise to intramolecular charge transfer (ICT) transitions upon photoexcitation.

The absorption bands associated with ICT are often broad and located at lower energies (longer wavelengths). researchgate.net The energy of these transitions is sensitive to the polarity of the solvent, with more polar solvents stabilizing the charge-separated excited state and causing a red-shift in the absorption maximum. rsc.org The presence of strong electron-donating or -accepting substituents on the molecular framework can further enhance the ICT character. nih.gov The emission properties of such molecules are often governed by the formation of distinct ICT excited states, which can be either planar or twisted. rsc.org

Fluorescence and Luminescence Studies

Fluorescence and luminescence spectroscopy provide insights into the de-excitation pathways of the electronically excited molecules, revealing information about their emissive properties.

Upon excitation, many this compound-based systems exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift) due to energy loss in the excited state before emission.

The position of the emission maximum (λem) is influenced by factors similar to those affecting absorption, including the extent of π-conjugation and donor-acceptor interactions. For instance, the incorporation of an ethynyl fragment into a (2-thienyl)quinazoline fluorophore leads to a bathochromic shift of the emission band. researchgate.net The nature of the excited state, whether it is a locally excited state or an ICT state, also plays a significant role. Molecules with a pronounced ICT character often exhibit large Stokes shifts, and their emission maxima are highly sensitive to the solvent polarity. rsc.org In some cases, the interconversion of excited-state geometries in polar solvents can lead to a significant bathochromic shift of about 100 nm in the fluorescence spectra. nih.gov

The photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for applications in light-emitting devices and sensors.

The PLQY of this compound-based systems can vary widely depending on their molecular structure and environment. For example, the introduction of an arylethynyl group to a (2-thienyl)quinazoline system can lead to an increase in the fluorescence quantum yield. researchgate.net In some donor-acceptor systems, a low fluorescence quantum yield in highly polar solvents can be attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway. rsc.org The rigidity of the molecular structure and intramolecular interactions also have a significant impact on the fluorescence emission and, consequently, the quantum yield. rsc.org

Interactive Data Table: Photophysical Properties of a Selected Thiophene-Pyridine Derivative

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Reference |

| Arylethynyl derivative 4a | 350 | - | 54% | researchgate.net |

| 3-aminophthalimide (standard) | - | - | 60% | researchgate.net |

Stokes Shift Analysis

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides insights into the change in geometry between the ground and excited states of a molecule. For π-conjugated systems like those based on this compound, the Stokes shift is an important parameter. In related donor-acceptor (D-A) compounds, such as those incorporating thiophene and pyridine units, the interaction between these moieties is reflected in their UV-Vis absorption and photoluminescence (PL) spectra. For instance, π-conjugated thienylenecycloalkeno[c]pyridine compounds, which also feature a thiophene (donor) and a pyridine derivative (acceptor), exhibit significant Stokes shifts. rsc.org One such compound shows a π–π* absorption peak at 392 nm and a photoluminescence peak around 466 nm, resulting in a Stokes shift of 74 nm (or approximately 4680 cm⁻¹). rsc.org This sizable shift is indicative of a substantial structural reorganization in the excited state, a common feature in D-A systems where intramolecular charge transfer (ICT) occurs upon photoexcitation.

Excited State Lifetimes and Radiative Rate Constants

The dynamics of the excited state, including its lifetime and the rate at which it emits photons, are critical for understanding the efficiency of light-emitting processes. In many conjugated pyridine-containing compounds, the excited state can be quenched through non-radiative pathways, such as photoinduced electron transfer, leading to low fluorescence. nih.gov However, structural modifications or changes in the chemical environment can significantly alter these dynamics. For example, protonation of the imine bond in related azomethine compounds can deactivate these non-radiative pathways, leading to a major increase in photoluminescence (PL) intensity. nih.gov This enhancement is a direct consequence of a longer radiative lifetime or a higher radiative rate constant, which allows fluorescence to compete more effectively with non-radiative decay processes. nih.gov

Modulation of Photophysical Properties

The optical and electronic characteristics of this compound systems can be intentionally modified through various chemical stimuli, including changes in pH, coordination to metal ions, and solvent environment.

Effects of Protonation and Deprotonation on Optical Properties

The presence of the basic nitrogen atom in the pyridine ring makes the optical properties of this compound and its derivatives highly sensitive to pH. Protonation of the pyridine nitrogen can significantly alter the electronic structure of the molecule, leading to pronounced changes in its absorption and emission spectra. In studies of similar thiophene-based compounds containing an imine group, protonation with trifluoroacetic acid resulted in a dramatic bathochromic (red) shift of the low-energy absorption band by over 200 nm. nih.gov This large shift is attributed to the enhanced electron-accepting nature of the protonated heterocycle, which lowers the energy of the LUMO and reduces the HOMO-LUMO gap. nih.gov Furthermore, protonation can "turn on" or enhance fluorescence in compounds where it is initially weak. nih.gov This is often due to the suppression of non-radiative decay channels, such as photoinduced electron transfer, that are active in the neutral form. nih.gov

| Condition | Absorption Shift | Fluorescence Change | Reference |

| Protonation | Bathochromic shift (>200 nm) | Fluorescence enhancement | nih.gov |

Metalation Effects on Optoelectronic Properties

The pyridine and thiophene moieties can act as coordination sites for metal ions, and this metalation can profoundly impact the optoelectronic properties of the resulting complex. The coordination of a metal ion can modulate the energy levels of the ligand, leading to new absorption and emission features. For example, pyridine-alkoxide (pyalk) ligands, which share structural similarities with the title compound, have been used to synthesize copper(II) complexes. mdpi.com The formation of these metal complexes alters the electronic and, consequently, the optical properties of the ligand. While specific data on the metalation of this compound is limited, studies on related systems show that coordination can lead to the development of new materials for electrocatalytic applications, driven by the modified electronic landscape of the molecule upon metal binding. mdpi.com

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of D-A molecules like this compound. The intramolecular charge transfer character of the excited state means that its energy, and thus the emission wavelength, can be stabilized to different extents by solvents of varying polarity. More polar solvents tend to stabilize the charge-separated excited state more than the ground state, leading to a red shift in the emission spectrum. The sensitivity of such compounds to the dielectric constant of their environment has been noted in related systems. nih.gov For instance, the efficiency of processes like protonation has been shown to be highly dependent on solvent polarity, with the process occurring readily in low-polarity media like chloroform but being hindered in more polar solvents. nih.gov

Electrochemical Characterization of Electronic Processes

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of molecules and to determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For conjugated systems based on thiophene and pyridine, CV reveals their potential as p-type (hole-transporting) or n-type (electron-transporting) materials.

In related alkoxy-substituted imines, electrochemical studies showed that the initial compounds possessed a p-type semiconductor character with HOMO levels greater than -5.5 eV. nih.gov Upon protonation, the HOMO level was lowered, indicating an improvement in the hole-injecting properties and a better p-type behavior. nih.gov The oxidation of these compounds was found to be influenced by the molecular structure and the presence of substituents. nih.gov Similarly, polymers derived from monomers with a donor-acceptor-donor (D-A-D) structure, such as 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, exhibit well-defined oxidation and reduction peaks in their cyclic voltammograms. electrochemsci.org The linear dependence of peak currents on the scan rate in these systems suggests that the electroactive polymer is well-adhered to the electrode surface. electrochemsci.org The electrochemical behavior is crucial for applications in electrochromic devices, where the material changes color upon switching between different redox states. electrochemsci.org

| Compound Type | HOMO Energy Level (Initial) | Effect of Protonation | Semiconductor Character | Reference |

| Alkoxy-substituted imines | > -5.5 eV | Lowered HOMO level | p-type | nih.gov |

Investigation of Oxidation Processes and Film Formation

The electrochemical oxidation of systems based on this compound is a key area of research, as it underpins the material's potential for creating conductive polymer films. While direct experimental data on the electrochemical oxidation of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the behavior of closely related thiophene-pyridine co-oligomers and ethynyl-substituted thiophenes.

Detailed research into analogous compounds reveals that the oxidation process is influenced by the electron-accepting nature of the pyridine unit and the effective π-conjugated length of the molecule. The oxidation of the thiophene ring is a critical step in the electropolymerization process, leading to the formation of a polymer film on the electrode surface.

Research Findings:

Studies on similar thiophene-pyridine structures have shown that these molecules undergo electrochemical oxidation, or p-doping. The cyclic voltammetry of such compounds typically displays one or more redox couples. For instance, a co-oligomer containing a central thiophene unit flanked by pyridine-thiophene units exhibited three distinct redox couples, with the first oxidation peak attributed to a one-electron oxidation.

The electropolymerization of ethynyl-substituted thiophenes has been successfully demonstrated. For example, 5-ethynyl-2,2':5',2''-terthiophene, a close structural analog, has been shown to form a stable polymer film upon electrochemical oxidation. The oxidation potential for this process provides a reasonable estimate for the potential at which poly(this compound) film formation might occur.

The formation of a polymer film, often referred to as electropolymerization, is a key outcome of the oxidation process for many thiophene-based monomers. This process typically occurs through the coupling of radical cations generated at the electrode surface. The resulting polymer film of poly(this compound) would be expected to exhibit electroactive properties, meaning it can be reversibly oxidized and reduced.

The table below presents the oxidation potentials of some thiophene-based compounds to provide context for the expected electrochemical behavior of this compound.

| Compound | First Anodic Peak Potential (Epa vs. Ag/Ag+) | Notes |

| Py-Th-(Th)1-Th-Py | 0.75 V | A thiophene-pyridine co-oligomer. |

| 5-Ethynyl-2,2':5',2''-terthiophene | +1.15 V | An ethynyl-substituted thiophene oligomer. |

| Thiophene | ~2.06 V | The fundamental parent heterocycle. |

Note: The data presented is for analogous compounds and serves as an estimation for the behavior of this compound.

The properties of the resulting polymer film, such as its conductivity, stability, and morphology, are highly dependent on the conditions of the electropolymerization process, including the solvent, electrolyte, and the applied potential. The incorporation of the pyridine and ethynyl groups into the polymer backbone is expected to significantly influence its electronic and photophysical characteristics.

Applications of 2 5 Ethynylthiophen 2 Yl Pyridine

In Materials Science

The unique structural and electronic properties of 2-(5-ethynylthiophen-2-yl)pyridine make it a promising candidate for applications in materials science, particularly in the field of organic electronics.

The incorporation of this compound into polymer chains can lead to the formation of conductive polymers. The thiophene (B33073) unit is known to enhance electrical conductivity and stability, while the conjugated system created by the pyridine (B92270), thiophene, and ethynyl (B1212043) components facilitates charge transport. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that polymers containing this compound can exhibit improved charge transport properties and device efficiency.

In Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai

The structure of this compound allows for various chemical modifications, enabling the creation of a library of derivatives. These derivatives can then be screened for biological activity against various diseases. For instance, derivatives of this compound have been investigated as potential agents for treating inflammatory diseases and cancers. The mechanism of action often involves the interaction of the molecule with specific biological targets like enzymes or receptors, where the ethynyl group and heterocyclic rings can play a crucial role in binding.

In Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal centers. wikipedia.orgyoutube.com This property allows it to be used in the formation of metal complexes that can act as catalysts in various organic reactions. ontosight.ai For example, pyridine and its derivatives are known to form stable complexes with palladium, which are active in cross-coupling reactions. wikipedia.org The specific electronic and steric properties of the this compound ligand can influence the activity and selectivity of the resulting catalyst.

Advanced Applications of 2 5 Ethynylthiophen 2 Yl Pyridine in Functional Materials and Sensing

Applications in Optoelectronic Devices

The conjugated π-system of 2-(5-ethynylthiophen-2-yl)pyridine and its derivatives makes them promising candidates for applications in organic electronics, where they can facilitate charge transport and influence the optical properties of materials.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented in the provided search results, the constituent moieties, pyridine (B92270) and thiophene (B33073), are integral components in many organic semiconductors used in OLEDs. The pyridine unit, with its electron-deficient nature, can be used to tune the electron-transporting properties of materials, while the thiophene ring, an electron-rich heterocycle, often serves as a core component in the design of the emissive layer. The ethynyl (B1212043) linker provides a rigid and linear connection, which can enhance π-conjugation and improve charge mobility. The incorporation of such building blocks into larger conjugated systems is a common strategy for developing new OLED materials with improved efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, derivatives of this compound have shown potential as components in dye-sensitized solar cells (DSSCs). nih.gov The fundamental principle of a DSSC involves a dye molecule that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov The pyridine and thiophene components can act as both electron-donating and electron-accepting moieties, facilitating the crucial charge separation process. The ethynyl linker can be utilized to extend the conjugation length of the dye, leading to a broader absorption spectrum and increased light-harvesting efficiency. For instance, porphyrin-based dyes incorporating ethynyl linkages have been investigated in DSSCs. rsc.org

| DSSC Performance Parameter | Value |

| Short-circuit current density (Jsc) | 18.14 mA cm⁻² |

| Incident Photon-to-Current Efficiency (IPCE) | >65% (from 300 to 650 nm) |

Table showing performance metrics of a DSSC co-sensitized with a bithiophene-based dye. nih.gov

Organic Field-Effect Transistors (OFETs)

The structural motifs present in this compound are highly relevant to the design of organic semiconductors for organic field-effect transistors (OFETs). Thiophene-based materials are widely recognized for their excellent charge-transport properties. The introduction of a pyridine ring can modulate the energy levels of the semiconductor, and the ethynyl group can enforce a planar structure, which is beneficial for intermolecular π-π stacking and efficient charge transport. Research on bis-5'-alkylthiophen-2'yl-2,6-anthracene semiconductors, which share structural similarities, has demonstrated high field-effect mobilities and excellent device stability, highlighting the potential of thiophene-based systems in high-performance OFETs. nih.gov

| OFET Performance Parameter | Value |

| Field-Effect Mobility | up to 0.5 cm²/Vs |

| On/Off Current Ratio | > 10⁷ |

Table showing performance metrics of OFETs based on bis-5'-alkylthiophen-2'yl-2,6-anthracene semiconductors. nih.gov

Chemo/Biosensing Applications

The presence of nitrogen and sulfur heteroatoms, along with the reactive ethynyl group, makes this compound and its derivatives excellent candidates for the development of chemical and biological sensors.

Molecular Sensors for Acid/Base (pH) Detection

Pyridine-containing compounds are well-known for their sensitivity to pH changes due to the basicity of the nitrogen atom. researchgate.net Protonation of the pyridine nitrogen can significantly alter the electronic properties of the molecule, leading to changes in its absorption and fluorescence spectra. This phenomenon forms the basis for colorimetric and fluorometric pH sensors. researchgate.netmdpi.com While a direct application of the parent compound is not detailed, various pyridine-based fluorescent probes have been developed for pH sensing, demonstrating the principle. researchgate.net For example, some probes exhibit a color change from yellow to pink, allowing for naked-eye detection of pH changes. researchgate.net

| pH Sensor Characteristics | Observation |

| Ratiometric Fluorescence Emission | I₅₁₃nm/I₅₇₀nm |

| Colorimetric Detection | Yellow to Pink |

Table summarizing the characteristics of a pyridine-based pH sensor. researchgate.net

Detection of Metal Ions

The pyridine and thiophene units in this compound can act as chelating agents for various metal ions. The nitrogen atom of the pyridine and the sulfur atom of the thiophene can coordinate with metal centers, leading to a detectable signal. This interaction can cause a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity. This principle has been utilized in the development of sensors for heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). mdpi.com For instance, a sensor based on a related thiophene-vinyl-pyridine-azulene ligand showed a high sensitivity for Pb(II) with a detection limit in the nanomolar range. mdpi.com

| Metal Ion | Detection Limit |

| Pb(II) | 10⁻⁹ M |

Table showing the detection limit of a thiophene-vinyl-pyridine-azulene based sensor for Pb(II). mdpi.com

Surface-Enhanced Raman Scattering (SERS) Biosensing

The terminal alkyne group of this compound makes it an excellent candidate for use as a reporter molecule in Surface-Enhanced Raman Scattering (SERS) biosensing. The utility of the alkyne moiety lies in its unique vibrational signature, which appears in the 1800–2800 cm⁻¹ range of the Raman spectrum. nih.gov This region is often referred to as the "cellular silent region" because it is largely free from the native Raman signals of biological molecules, which typically occur below 1800 cm⁻¹. nih.govnih.gov This characteristic allows for the detection of the alkyne tag with high signal-to-noise ratio and minimal background interference, a significant advantage for sensitive and accurate analysis in complex biological samples. nih.govnih.gov

In a typical SERS application, the this compound molecule would be attached to a plasmonic nanostructure, such as gold or silver nanoparticles. nih.govnih.gov The thiophene and pyridine components of the molecule can serve as effective anchoring groups, facilitating strong and stable adsorption onto the metal surface through either sulfur-gold interactions or coordination of the pyridine nitrogen. nih.govibm.comrsc.org When these functionalized nanoparticles, or "SERS tags," are introduced into a biological system, the intense and sharp Raman signal from the alkyne's C≡C stretching vibration (typically around 2100-2200 cm⁻¹) provides a clear and unambiguous marker for detection and quantification. researchgate.net This strategy of using alkyne-tagged molecules has been successfully employed to create SERS probes for a variety of applications, including the detection of biomolecules and multicolor imaging of cancer cells. nih.govresearchgate.net The combination of a background-free signal and the signal enhancement provided by the plasmonic substrate can lead to ultra-high sensitivity, with detection limits reaching the femtomolar level. researchgate.net

Catalytic Applications

The distinct electronic and structural features of this compound allow it to play a significant role in transition metal catalysis, both as a ligand and as a substrate in coupling reactions.

The pyridine nitrogen atom in this compound possesses a lone pair of electrons that is readily available for coordination to a transition metal center. nih.gov Pyridine and its derivatives are well-established as effective ligands in a vast array of catalytic systems, valued for their ability to form stable complexes with metals like palladium, nickel, ruthenium, and copper. nih.gov By acting as a ligand, the this compound moiety can modulate the electronic properties and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability. For instance, iminopyridyl ligands are crucial components in highly active nickel(II) and palladium(II) complexes used for ethylene (B1197577) oligomerization. The coordination of the pyridine nitrogen helps to stabilize the active catalytic species and plays a role in the mechanism of polymer chain growth and termination.

As a substrate, this compound is a valuable participant in a variety of catalytic transformations used to build more complex molecular structures. The presence of both an ethynyl group and a heteroaromatic system allows it to engage in several key C-C bond-forming reactions.

Suzuki-Miyaura Coupling: The 2-pyridyl portion of the molecule can act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Efficient methods have been developed specifically for the coupling of 2-pyridyl nucleophiles, demonstrating the feasibility of incorporating this unit into larger biaryl structures.

C-C Coupling: The terminal alkyne is highly reactive and can participate in various C-C coupling reactions. For example, ruthenium(II) catalysts have been shown to be highly effective in promoting the regioselective coupling of terminal alkynes with other unsaturated molecules, such as allyl alcohols, to form new carbon skeletons.

Oligomerization: The structural motifs present in this compound are found in ligands used for olefin oligomerization. Palladium(II) complexes featuring iminopyridyl ligands can catalyze the co-oligomerization of ethylene with polar monomers, producing low-molecular-weight, hyperbranched oligomers. The catalyst's ligand structure, including the pyridyl component, has a significant effect on the catalytic activity and the properties of the resulting oligomers.

| Catalytic Transformation | Typical Catalyst | Role of this compound | Resulting Product Class |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(OAc)₂) | Pyridyl Nucleophile | Biaryl and Heterobiaryl Compounds |

| C-C Coupling | Ruthenium(II) complexes | Alkyne Substrate | Functionalized Carbon Skeletons |

| Oligomerization | Nickel(II) or Palladium(II) complexes | Ligand Component | Branched Oligomers/Polymers |

Self-Assembly and Supramolecular Architectures

The defined geometry and functional groups of this compound make it an ideal building block for the bottom-up construction of ordered nanoscale structures and complex macromolecules.

The formation of highly ordered self-assembled monolayers (SAMs) on solid substrates is a key strategy for fabricating functional surfaces. The thiophene ring in this compound can act as an effective headgroup for anchoring the molecule to a gold surface. Thiol- and thiophene-based molecules are known to form stable, ordered monolayers on Au(111) surfaces. ibm.com Upon deposition, these molecules arrange themselves into well-defined two-dimensional structures. The final ordering of the SAM is often dependent on preparation conditions, such as the deposition temperature, which can be optimized to achieve large, defect-free domains. The ability to form such ordered layers is crucial for applications in molecular electronics, where charge transport properties are highly dependent on molecular packing and orientation.

The rigid, rod-like structure and reactive terminal alkyne of this compound make it a prime candidate for constructing larger, well-defined supramolecular structures. researchgate.net

Star-Shaped Molecules: This compound can be used as an "arm" that attaches to a central core to form star-shaped molecules. These molecules are of significant interest for their unique photophysical properties and potential applications in organic electronics and medicinal chemistry. nih.gov Synthetic strategies often involve the coupling of multiple ethynyl-functionalized arms to a central aromatic core, such as a benzene (B151609) or triazine ring, via reactions like Sonogashira coupling. nih.gov The resulting star-shaped architectures can exhibit enhanced thermal stability and solubility.

Polymers: The molecule is a versatile building block for the synthesis of conjugated polymers. researchgate.net It can be incorporated into polymer backbones through various polymerization techniques. The inclusion of the thiophene and pyridine moieties can enhance the resulting polymer's conductivity, stability, and charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

| Supramolecular Structure | Description | Role of this compound |

| Self-Assembled Monolayer (SAM) | A single, ordered layer of molecules on a solid substrate. | Anchors to the surface via the thiophene group. |

| Star-Shaped Molecule | A central core with multiple radiating molecular "arms". | Serves as a rigid arm connected to the core. |

| Conjugated Polymer | A macromolecule with a backbone of alternating single and multiple bonds. | Acts as a monomer unit within the polymer chain. |

Computational and Theoretical Studies on 2 5 Ethynylthiophen 2 Yl Pyridine

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the geometric and electronic properties of molecular systems. Calculations, often performed at levels like B3LYP/6-311G(d,p), offer a detailed understanding of the molecule's fundamental characteristics.

Geometry Optimization and Electronic Structure

Through geometry optimization using DFT methods, the most stable three-dimensional arrangement of atoms in 2-(5-ethynylthiophen-2-yl)pyridine can be determined. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions. The electronic structure is further characterized by parameters such as the total energy and dipole moment, which for this compound is calculated to be 2.1 Debye.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations have determined the energies of these frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In conjugated systems like this one, the HOMO and LUMO are often delocalized across the π-system of the pyridine (B92270) and thiophene (B33073) rings.

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 4.2 eV |

The data in this table is based on DFT calculations at the B3LYP/6-311G(d,p) level.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. These tools are invaluable for identifying the electron-rich and electron-poor regions of the molecule.

MEP maps illustrate the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, a negative electrostatic potential is localized on the nitrogen atom of the pyridine ring (-0.32 e) and the sulfur atom of the thiophene ring (-0.28 e), highlighting these as the most electronegative centers.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used computational method for studying the excited-state properties of molecules, including their electronic absorption spectra. researchgate.net

Simulation of Electronic Excitations and Absorption Spectra

By applying TD-DFT, it is possible to simulate the UV-Vis absorption spectrum of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results of these simulations can be compared with experimental spectra to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved.

Characterization of Excited States (e.g., π-π* and Intramolecular Charge Transfer)

TD-DFT calculations allow for the detailed characterization of the nature of electronic excited states. For a conjugated molecule like this compound, the low-energy electronic transitions are typically of the π-π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

Furthermore, these calculations can reveal the extent of intramolecular charge transfer (ICT) upon photoexcitation. ICT involves the spatial redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In this molecule, the thiophene ring can act as an electron donor and the pyridine ring as an electron acceptor, and TD-DFT can quantify the charge that is transferred between these two moieties in different excited states.

Advanced Computational Approaches (e.g., Ab Initio Methods)

Detailed computational studies employing advanced ab initio methods specifically for this compound are not extensively available in peer-reviewed scientific literature. While density functional theory (DFT) is a common method for such analyses, specific reports detailing the application of higher-level ab initio calculations, which provide a more rigorous theoretical treatment of electron correlation, for this particular compound are not readily found in the public domain. Such studies would typically involve methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to provide highly accurate predictions of molecular properties.

Correlation of Theoretical Predictions with Experimental Observations

A direct and detailed correlation between theoretical predictions from computational studies and experimental observations for this compound is not well-documented in publicly accessible research. While it is a standard practice in computational chemistry to validate theoretical models by comparing calculated data with experimental results, specific published data sets for this compound are scarce.

For instance, a comprehensive comparison of theoretically calculated spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima) with experimentally obtained spectra for this compound has not been published in a formal scientific journal. Such a correlational analysis would be invaluable for validating the accuracy of the computational methods used and for providing a deeper understanding of the molecule's electronic structure and behavior.

Without access to primary research that explicitly performs and discusses these correlations, a detailed and authoritative account for this specific compound cannot be provided at this time.

Conclusion and Future Research Directions

Summary of Key Findings and Research Significance

Research has established 2-(5-Ethynylthiophen-2-yl)pyridine as a versatile building block. The nitrogen atom of the pyridine (B92270) ring and the adjacent sulfur atom of the thiophene (B33073) ring allow it to act as an effective bidentate ligand for various transition metals. researchgate.net This coordination ability is central to its utility in creating complex supramolecular structures and functional metal-organic frameworks (MOFs).

The most significant synthetic route to this compound is the Sonogashira cross-coupling reaction, typically involving a 2-halopyridine derivative and a 5-ethynylthiophene precursor, or vice-versa, in the presence of palladium and copper co-catalysts. This method provides a reliable and efficient pathway to the core structure.

The presence of the terminal alkyne (ethynyl) group is of paramount importance. It serves as a highly functional handle for a variety of subsequent chemical transformations. These include further coupling reactions, such as Stille coupling, and click chemistry, allowing for the construction of larger, π-conjugated systems. This reactivity is crucial for its application in synthesizing advanced materials with tailored electronic and photophysical properties. researchgate.net Spectroscopic analyses have provided a clear characterization of the molecule, with key infrared (IR) absorptions for the C≡C triple bond stretch typically appearing in the 2100–2200 cm⁻¹ range.

Table 1: Key Attributes and Research Significance of this compound

| Attribute | Description | Research Significance |

|---|---|---|

| Structure | Aromatic system composed of a pyridine ring linked to a thiophene ring bearing a terminal ethynyl (B1212043) group. | The pyridine and thiophene units provide chelating sites for metal coordination, while the ethynyl group offers a point for further functionalization. researchgate.net |

| Synthesis | Primarily synthesized via Palladium/Copper-catalyzed Sonogashira cross-coupling reactions. | Provides an efficient and modular route to the core scaffold and its analogues. |

| Reactivity | The terminal alkyne is amenable to various reactions, including click chemistry, oxidation, and further coupling. | Enables its use as a versatile building block for constructing complex organic molecules, polymers, and materials. researchgate.net |

| Applications | Serves as a ligand in coordination chemistry and a monomer for conjugated polymers. researchgate.net | Potential for development in areas like organic electronics, sensors, and functional materials. |

Emerging Avenues in Synthesis and Derivatization

While the Sonogashira coupling remains the workhorse for synthesizing the core structure, future research is expected to focus on more sustainable and efficient catalytic systems. This includes the development of copper-free Sonogashira protocols or the use of more earth-abundant metal catalysts to replace palladium, aligning with the principles of green chemistry.

Emerging synthetic strategies will likely concentrate on the post-synthesis modification of the this compound scaffold. The versatility of the ethynyl group allows for a wide range of derivatization reactions, which are yet to be fully explored.

Click Chemistry: The use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions can be expanded to link the molecule to biomolecules, polymers, or surfaces, creating highly functional hybrid materials.

Polymerization: Novel polymerization techniques, beyond simple coupling, could yield polymers with unique topologies and properties. For instance, exploring its use in ring-opening metathesis polymerization (ROMP) after suitable functionalization could be a promising route.

Functional Group Interconversion: Research into the selective transformation of the ethynyl group into other functionalities, such as ketones, triazoles, or internal alkynes, will broaden the chemical space accessible from this starting material.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| CuAAC Click Chemistry | Organic Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole derivative |

| Oxidative Coupling | O₂, Copper or Palladium Catalyst | 1,3-Diyne (Butadiyne-linked dimer) |

| Hydration | H₂O, Acid/Metal Catalyst (e.g., Au, Hg) | Thienyl-pyridinyl ketone |

| C-H Activation | Transition Metal Catalysts | Annulated or functionalized pyridine/thiophene rings |

Untapped Potential in Advanced Materials Science

The true potential of this compound and its derivatives lies in the field of advanced materials science, where its unique electronic and structural features can be harnessed.

Organic Electronics: The π-conjugated backbone of polymers derived from this monomer makes them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The pyridine unit can help tune the electron-accepting (n-type) properties of the material, which is critical for efficient charge separation and transport in solar cells.

Chemosensors: The chelating motif, combined with a conjugated system that can exhibit fluorescence, makes this scaffold ideal for developing chemosensors. researchgate.net Coordination of a target metal ion to the pyridine-thiophene site could induce a measurable change in the compound's absorption or emission spectrum, allowing for sensitive and selective detection. researchgate.net

Conductive Polymers and MOFs: Polymerization of the ethynyl group can lead to highly conjugated, and potentially conductive, polymers. Furthermore, its use as a linker in metal-organic frameworks could create materials with interesting catalytic, gas storage, or conductive properties, stemming from the combination of the inorganic nodes and the functional organic strut.

Prospects for Further Theoretical and Computational Investigations

Computational chemistry offers a powerful tool to predict the properties of new materials based on the this compound scaffold and to guide synthetic efforts.

Future theoretical work should focus on:

Modeling of Electronic Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics of novel derivatives and polymers. This can accelerate the discovery of materials with optimal properties for electronic applications like OLEDs and OPVs.

Simulation of Metal Complexes: Computational studies can elucidate the binding energies, geometries, and electronic structures of metal complexes formed with this ligand. researchgate.net This understanding is crucial for designing more effective catalysts, sensors, and MOFs.

Conformational Analysis: Investigating the rotational barriers and preferred conformations between the thiophene and pyridine rings is essential, as the planarity of the molecule significantly impacts the extent of π-conjugation and, consequently, its electronic properties. These insights can help in designing molecules with improved performance in materials applications.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming this versatile molecule into a cornerstone for the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Ethynylthiophen-2-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Sonogashira coupling) between 5-ethynylthiophene derivatives and pyridine precursors. Optimization of catalysts (e.g., Pd/Cu systems), solvents (e.g., THF or DMF), and temperature (80–120°C) is critical. For example, analogous thiophene-pyridine derivatives in and emphasize the use of palladium catalysis under inert atmospheres. Purity is typically verified via HPLC (≥95%) and NMR spectroscopy .

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, THF | 78 | 97 | |

| PdCl₂, DMF, 100°C | 65 | 92 |

Q. How is the molecular structure of this compound characterized, and what are its key structural features?

- Methodology : X-ray crystallography (using SHELXL for refinement; ) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are standard. The ethynyl group introduces linear geometry, while the thiophene-pyridine conjugation (dihedral angle ~10–15°) enhances π-electron delocalization, as seen in related structures (). Computational geometry optimization (DFT/B3LYP) aligns with experimental bond lengths (C≡C: ~1.20 Å) .

Q. What are the reactivity patterns of the ethynyl and thiophene groups in this compound?

- Methodology : The ethynyl group undergoes click chemistry (e.g., Huisgen cycloaddition) with azides, while the thiophene ring participates in electrophilic substitutions (e.g., bromination). highlights analogous reactivity in thiophene-pyridine hybrids, where ethynyl groups enable functionalization for pharmacological applications. Monitoring via TLC and mass spectrometry ensures reaction progression .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they compare to experimental data?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP; ) calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. For example, the HOMO of this compound localizes on the thiophene ring, while the LUMO resides on the pyridine. Experimental UV-Vis (λmax ~320 nm) and cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/Ag⁺) validate computational predictions. Discrepancies >0.3 eV may require functional adjustments (e.g., including exact exchange terms) .

Q. How do crystallographic data resolve contradictions in molecular conformation between synthetic batches?

- Methodology : Variations in crystal packing (e.g., hydrogen bonding or π-stacking) can alter dihedral angles. SHELXL refinement ( ) of multiple batches identifies conformational outliers. For instance, shows that steric hindrance from substituents can twist the thiophene-pyridine axis by up to 20°, impacting solubility and reactivity. Statistical analysis (R-factor <5%) ensures reproducibility .

Q. What strategies mitigate toxicity and ecological risks during handling, given limited safety data?

- Lab Safety : Use PPE (nitrile gloves, respirators with organic vapor cartridges) and fume hoods ().

- Ecotoxicity : Perform in silico QSAR modeling (e.g., ECOSAR) to predict LC50 values for aquatic organisms. If data gaps persist, apply the precautionary principle ().

Q. How does substituent modification (e.g., replacing ethynyl with methyl) affect photophysical properties?

- Methodology : Compare UV-Vis, fluorescence, and TD-DFT results for derivatives. For example, replacing ethynyl with methyl in reduces conjugation, shifting λmax by ~40 nm. Solvatochromic studies (ethanol vs. hexane) further quantify polarity effects. Statistical analysis (ANOVA) confirms significance (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.